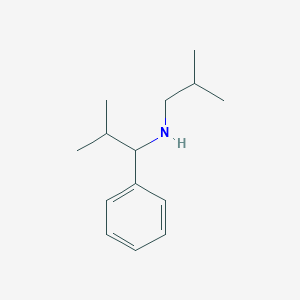
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine is an organic compound with the molecular formula C13H21N It is a secondary amine, characterized by the presence of a phenyl group attached to a propyl chain, which is further substituted with methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine typically involves the reaction of a substituted benzyl halide with isobutyronitrile under basic conditions. The resulting intermediate undergoes hydrolysis, followed by a Curtius rearrangement and catalytic hydrogenation to yield the desired amine . The reaction conditions often include the use of strong bases such as sodium or potassium hydroxide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
科学研究应用
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors.
作用机制
The mechanism of action of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- (2-Methyl-1-phenylpropyl)amine
- (2-Methylpropyl)amine
- Phenylpropylamine
Uniqueness
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .
属性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC 名称 |
2-methyl-N-(2-methylpropyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)10-15-14(12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3 |
InChI 键 |
JEGHSGICOHUUQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(C1=CC=CC=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)

![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)





![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)

![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

